5-Amino-2-mercaptobenzimidazole
Overview
Description
5-Amino-2-mercaptobenzimidazole (5A2MBI) is a compound with the empirical formula C7H7N3S . It has a molecular weight of 165.22 and is considered a heterocyclic building block . It is a white solid that has been investigated as a corrosion inhibitor .
Molecular Structure Analysis
The molecular structure of 5A2MBI has been analyzed using various spectroscopic techniques. The compound has been characterized by IR, NMR, and HRMS . Further studies have used FT-IR spectral data and SEM images to provide supporting evidence for complex formation .Physical And Chemical Properties Analysis
5A2MBI is a light yellow crystalline powder . Its melting point is between 240-244 °C . The compound is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .Scientific Research Applications
Inhibition of Tyrosinase
5-Methoxy-2-mercaptobenzimidazole, a compound related to 5-Amino-2-mercaptobenzimidazole, has been identified as an efficient inhibitor of tyrosinase. This inhibition is significant as tyrosinase plays a key role in melanin synthesis, and its inhibitors are sought after for cosmetic and therapeutic applications (Chai et al., 2020).
Antimicrobial Properties
5-Ethoxy-2-Mercaptobenzimidazole derivatives, which are structurally related to 5-Amino-2-mercaptobenzimidazole, have demonstrated potential as antimicrobial agents. These derivatives show effective antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans (Alkhafaji et al., 2018).
Anti-diabetic Potential
Research indicates that 2-mercaptobenzimidazole-based compounds are promising in treating diabetes. These compounds exhibit significant inhibitory activity against alpha-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential as antidiabetic agents (Khan et al., 2022).
Spectroscopic Studies
Studies have been conducted on the vibrational spectroscopy of 5-amino-2-mercaptobenzimidazole, providing insights into its molecular structure and properties. Such studies are crucial for understanding the compound's interactions and potential applications (Chen, 2018).
Host–Guest Chemistry
The complexation of 5-amino-2-mercaptobenzimidazole with β-cyclodextrin has been studied, revealing insights into molecular interactions and complex formation. This research contributes to the understanding of host-guest chemistry in pharmaceutical and chemical industries (Rajamohan et al., 2011).
SERS Spectral Analysis
Surface-enhanced Raman spectroscopy (SERS) and Raman spectroscopy studies of 5-amino-2-mercaptobenzimidazole provide valuable information about its adsorption behavior and molecular structure. Such analyses are essential for applications in material science and nanotechnology (Chen et al., 2016).
Complex Compound Synthesis
The synthesis and study of complex compounds of Mn (II), Co (II), Cu (II), and Zn with 5-amino-2-mercaptobenzimidazole have been explored, highlighting the compound's versatility in forming coordination compounds with various metals. These findings have implications in material science and coordination chemistry (Gapurova et al., 2021).
Fluorescence Studies
Experimental and theoretical investigations into the fluorescence of 5-amino-2-mercaptobenzimidazole with Ag3O4 nanoparticles have provided insights into the electron transfer processes and molecular interactions. Such studies are significant in the field of photochemistry and nanotechnology (Suresh et al., 2016).
Safety And Hazards
Future Directions
The future directions for the use of 5A2MBI are promising. It has been used in the functionalization of gold surfaces, which can be used for upconversion from THz to visible frequencies . Furthermore, it has shown excellent antibacterial and antifungal activities, suggesting potential applications in the field of medicine .
properties
IUPAC Name |
5-amino-1,3-dihydrobenzimidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,8H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDMTLVCACMNJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062651 | |
Record name | 2H-Benzimidazole-2-thione, 5-amino-1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-mercaptobenzimidazole | |
CAS RN |
2818-66-8 | |
Record name | 5-Amino-2-mercaptobenzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2818-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-2-mercaptobenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002818668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-2-mercaptobenzimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3984 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2H-Benzimidazole-2-thione, 5-amino-1,3-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-Benzimidazole-2-thione, 5-amino-1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-aminobenzimidazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.704 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-AMINO-2-MERCAPTOBENZIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98S1PF37NB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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